![molecular formula C27H24N4O6S B2670545 3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one CAS No. 689772-34-7](/img/structure/B2670545.png)
3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinazolinone derivative, which is a class of compounds that often exhibit biological activity and are of interest in medicinal chemistry . The presence of the 1,3-benzodioxol (also known as methylenedioxyphenyl) group is notable, as this functional group is found in a number of biologically active compounds, including certain anti-cancer drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazolinone core, with various substituents attached. These include a 1,3-benzodioxol group, a morpholinyl group, and a nitrophenyl group attached via a sulfanyl linker .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase its reactivity, while the morpholinyl group could influence its solubility .Scientific Research Applications
Synthesis and Characterization of Quinazolinone Derivatives
Quinazolinone derivatives are synthesized through various chemical reactions, aiming to explore their biological activities and potential therapeutic applications. For example, the synthesis and characterization of novel quinazolinone derivatives have been reported, demonstrating their potential as bioactive compounds with applications in medicinal chemistry. The structural features of these compounds are determined using spectroscopic techniques such as NMR and IR spectroscopy, ensuring their correct identification and potential for further biological evaluation (El-Shenawy, 2017).
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Various derivatives have demonstrated significant cytotoxicity against different cancer cell lines. For instance, some quinazolinone compounds exhibit potent anticancer activities through mechanisms such as DNA interaction and cell cycle arrest, offering insights into their potential therapeutic applications (Jantová et al., 2006). These findings suggest the relevance of quinazolinone derivatives in developing new anticancer agents.
Antiviral and Antimicrobial Activities
In addition to their anticancer potential, quinazolinone derivatives have shown promising antiviral and antimicrobial activities. Novel quinazolinone compounds have been synthesized and evaluated for their efficacy against a range of viruses and bacteria, demonstrating their potential as antiviral and antimicrobial agents. This broad-spectrum activity highlights the versatility of quinazolinone derivatives in addressing various infectious diseases (Selvam et al., 2007).
Enzyme Inhibition and Other Biological Activities
Quinazolinone derivatives have also been explored for their enzyme inhibition capabilities, serving as potential leads for developing therapeutic agents targeting specific enzymes. Some derivatives exhibit high anti-monoamine oxidase and antitumor activity, indicating their therapeutic potential in treating neurological disorders and cancer (Markosyan et al., 2015).
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O6S/c32-26-22-14-20(29-8-10-35-11-9-29)5-6-23(22)28-27(38-16-19-2-1-3-21(12-19)31(33)34)30(26)15-18-4-7-24-25(13-18)37-17-36-24/h1-7,12-14H,8-11,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLCLTBVUOPNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

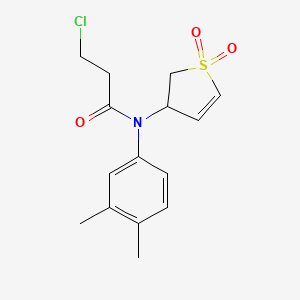
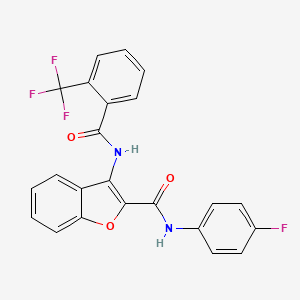
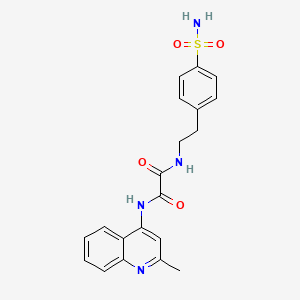

![Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2670466.png)

![2-cyclopropyl-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2670474.png)
![N-(4-chlorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2670475.png)
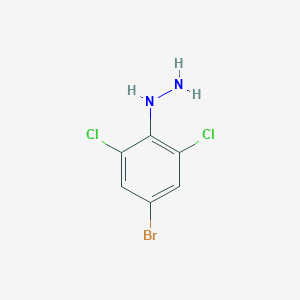
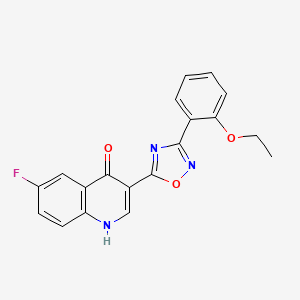
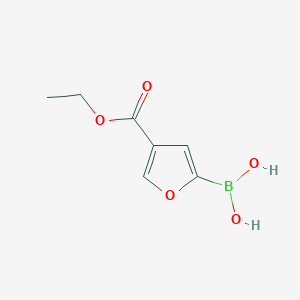
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2670480.png)
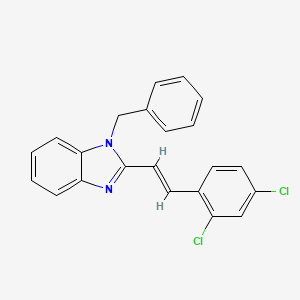
![N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester](/img/structure/B2670483.png)